1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Catalog No.
S724366
CAS No.
696647-85-5
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

CAS Number

696647-85-5

Product Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

IUPAC Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17)

InChI Key

CKUDLTYVRYZFGB-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O

Canonical SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O

Antioxidant Activity

Antimicrobial Activity

Drug Discovery

Analgesic and Antihypoxic Effects

Potential GABA-Receptor Antagonists

Synthesis of Derivatives

1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a cyclic compound characterized by its unique structure, which includes a pyrrolidine ring and a cyclooctyl group. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of approximately 239.31 g/mol. This compound belongs to the class of 5-oxopyrrolidine-3-carboxylic acids, which are notable for their potential biological activities and therapeutic applications .

The chemical reactivity of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid primarily involves nucleophilic substitutions and cyclization reactions. It can undergo various transformations typical of carboxylic acids, such as esterification, amidation, and decarboxylation. Additionally, the presence of the oxo group at position five enables further functionalization through electrophilic attack, making it a versatile intermediate in organic synthesis .

Research indicates that 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid exhibits significant biological activity, including analgesic and antihypoxic effects. In studies involving animal models, compounds within this class demonstrated varying degrees of effectiveness in pain relief and hypoxia mitigation, suggesting potential applications in pharmacology . The specific mechanisms of action are still under investigation but may involve modulation of neurotransmitter systems.

The synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with amines. This method allows for the introduction of various substituents at the nitrogen atom, leading to a diverse range of derivatives. The reaction conditions can be optimized to yield high purity and yield of the desired product .

General Synthetic Route

  • Starting Material: 2-methylenesuccinic acid.
  • Reagents: Cyclooctylamine or other amines.
  • Conditions: Heat under reflux in an appropriate solvent (e.g., ethanol).
  • Isolation: Purification through recrystallization or chromatography.

1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid has potential applications in drug discovery and development due to its analgesic properties. Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic contexts. Additionally, it may serve as a building block for synthesizing more complex pharmaceutical agents .

Interaction studies involving 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid focus on its binding affinity to various biological targets, including receptors involved in pain modulation. Preliminary studies suggest that it may interact with opioid receptors, but detailed pharmacokinetic and pharmacodynamic profiles are necessary to fully understand its interactions and therapeutic potential .

Several compounds share structural similarities with 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, including:

Compound NameCAS NumberMolecular FormulaMolecular Weight
1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid1223748-42-2C₁₀H₁₅NO₃197.23
1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid696647-78-6C₁₀H₁₅NO₃197.23

Uniqueness

The uniqueness of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid lies in its larger cycloalkane structure compared to its cyclobutyl and cyclopentyl counterparts. This structural difference may influence its biological activity, solubility, and pharmacokinetic properties, making it a distinct candidate for further research in medicinal chemistry .

Pyrrolidine carboxylic acid derivatives have been pivotal in organic chemistry since the early 20th century, primarily due to their structural versatility and role in asymmetric catalysis. The discovery of proline’s catalytic properties in the 1970s marked a turning point, demonstrating the potential of pyrrolidine-based systems to enforce stereochemical control in reactions such as aldol condensations and Michael additions. Subsequent studies expanded this framework to include substituted pyrrolidine carboxylic acids, where modifications at the 3-position (e.g., carboxyl or oxo groups) were found to enhance reactivity and selectivity. By the 2000s, derivatives like 5-oxopyrrolidine-3-carboxylic acids emerged as key intermediates for synthesizing bioactive molecules, with structural variations enabling tailored interactions in enzymatic and synthetic systems.

Significance of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid in Chemical Research

1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 696647-85-5) is a structurally unique pyrrolidine derivative characterized by a cyclooctyl substituent at the nitrogen atom and a ketone group at the 5-position. Its significance arises from three key features:

  • Steric and Electronic Modulation: The cyclooctyl group imposes steric bulk, influencing substrate binding in catalytic applications, while the 5-oxo group enhances hydrogen-bonding capabilities.
  • Synthetic Utility: It serves as a precursor for N-functionalized pyrrolidines, enabling access to complex heterocycles via cycloadditions or ring-opening reactions.
  • Biological Relevance: The compound exhibits inhibitory activity against enzymes such as β-secretase (BACE-1), making it a candidate for neurodegenerative disease research.

Current State of Academic Knowledge

Recent studies have elucidated the compound’s role in asymmetric synthesis and medicinal chemistry:

  • Catalytic Applications: The 3-carboxylic acid moiety facilitates enantioselective Mannich-type reactions, achieving anti:syn selectivity ratios up to 99:1 in aldehydes and ketones.
  • Structural Insights: X-ray crystallography confirms that the cyclooctyl group adopts a boat conformation, optimizing hydrophobic interactions in enzyme-binding pockets.
  • Antimicrobial Activity: Derivatives of this compound show sub-micromolar inhibition against Mycobacterium tuberculosis by targeting enoyl-acyl carrier protein reductase (InhA).

Table 1: Key Physicochemical Properties of 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
Melting PointNot reported
Solubility (H₂O)25 mg/mL
LogP1.97

Theoretical Applications in Organic Synthesis

The compound’s scaffold enables diverse synthetic transformations:

  • Asymmetric Catalysis: The 3-carboxylic acid group acts as a hydrogen-bond donor, directing stereoselective additions in Mannich and Michael reactions.
  • Peptide Mimetics: Incorporation into β-peptide oligomers exploits its rigid pyrrolidine core to enforce helical conformations, enhancing metabolic stability.
  • Enzyme Inhibitor Design: Functionalization at the 5-oxo position yields analogs that occupy the S2′ subsite of BACE-1, a target for Alzheimer’s therapy.

Reaction Scheme 1: Synthesis via Michael Addition

Dimethyl itaconate + Cyclooctylamine → Methyl N-cyclooctyl-5-oxopyrrolidine-3-carboxylate → Hydrolysis → 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure and Nomenclature

IUPAC Naming Conventions

The systematic IUPAC name for this compound is 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid [1]. This nomenclature follows established IUPAC conventions for heterocyclic compounds containing both nitrogen and carbonyl functionalities. The name designation reflects the presence of a five-membered pyrrolidine ring system with a ketone group at the 5-position and a carboxylic acid substituent at the 3-position [1]. The cyclooctyl substituent at the 1-position of the pyrrolidine ring is designated according to standard IUPAC alkyl nomenclature conventions [1].

Alternative Nomenclatures and Synonyms

The compound is alternatively referred to as 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- in certain chemical databases and literature sources [1] [2]. This alternative nomenclature emphasizes the pyrrolidine core structure while maintaining the positional designations for the carboxylic acid and ketone functionalities [1]. Both nomenclature systems are accepted within the chemical literature and provide unambiguous identification of the molecular structure [1] [2].

Structural Representation Methods

The molecular structure can be represented through multiple standardized chemical notation systems. The International Chemical Identifier (InChI) representation is InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17) [1]. The corresponding InChI Key provides a condensed identifier: CKUDLTYVRYZBGB-UHFFFAOYSA-N [1]. The Simplified Molecular Input Line Entry System (SMILES) notation represents the structure as C1CCCC(CCC1)N2CC(CC2=O)C(=O)O [1]. These standardized representations facilitate database searching and computational chemistry applications [1].

Physicochemical Properties

Molecular Formula and Weight

The molecular formula of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is C₁₃H₂₁NO₃ [4] [1]. The compound has a molecular weight of 239.31 grams per mole [4] [1]. These fundamental molecular parameters are consistent across multiple chemical databases and reflect the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular framework [4] [1].

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2

Physical State and Appearance

The compound exists as a solid at standard temperature and pressure conditions [4]. It typically appears as a white to off-white crystalline powder or solid material [4] [5]. The physical appearance is characteristic of many organic carboxylic acid derivatives, which commonly exhibit crystalline morphologies due to intermolecular hydrogen bonding interactions [6].

Solubility Parameters

The solubility profile of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid reflects its bifunctional nature, containing both hydrophilic carboxylic acid and hydrophobic cycloalkyl components [7]. The compound demonstrates solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide [7]. The carboxylic acid functionality enhances solubility in polar solvents through hydrogen bonding interactions [7]. However, the large cyclooctyl substituent contributes significant hydrophobic character, limiting aqueous solubility [7].

Stability Characteristics

The compound exhibits stability under normal storage conditions at room temperature [4] [5]. The pyrrolidone ring system provides conformational rigidity that contributes to overall molecular stability [7]. The compound should be stored in tightly closed containers to prevent moisture absorption and potential hydrolysis of sensitive functional groups [8]. Like many carboxylic acids, the compound is stable under ambient conditions but may be sensitive to strong oxidizing agents [8].

Spectral Characteristics

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. In ¹H NMR spectroscopy, characteristic signals are expected for the pyrrolidine ring protons in the 2-3 parts per million region [9] [10]. The cyclooctyl group protons typically appear in the 1-2 parts per million range as complex multiplets due to the flexible ring conformation [9] [10]. The carboxylic acid proton, when observable, appears as a broad signal around 10-12 parts per million due to rapid exchange with trace water [10] [11]. ¹³C NMR spectroscopy reveals the carbonyl carbon signals, with the ketone carbon typically appearing around 175-180 parts per million and the carboxylic acid carbonyl around 170-175 parts per million [12] [11].

IR Spectroscopy Profile

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid group exhibits a broad O-H stretching absorption spanning approximately 3300-2500 cm⁻¹ due to hydrogen bonding interactions [13] [14]. The carbonyl stretching regions show distinct absorptions: the lactam C=O stretch appears around 1650-1680 cm⁻¹, while the carboxylic acid C=O stretch occurs at higher frequency around 1700-1730 cm⁻¹ [13] [14] [15]. The C-O stretching vibration of the carboxylic acid group is observed in the 1210-1320 cm⁻¹ region [13] [14]. Additional bands corresponding to C-H stretching and bending vibrations of the aliphatic cyclooctyl and pyrrolidine portions appear in their respective characteristic regions [13] [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid reveals a molecular ion peak at mass-to-charge ratio 239, corresponding to the molecular weight [16]. Fragmentation patterns typically include loss of the carboxylic acid group (mass loss of 45 daltons) and subsequent ring fragmentations [16] [17]. The cyclooctyl substituent may undergo characteristic fragmentations with stepwise loss of methylene units [16]. The pyrrolidone ring system shows stability under mass spectrometric conditions, often appearing as a prominent fragment ion [16] [17]. These fragmentation patterns are consistent with those observed for related oxopyrrolidine carboxylic acid derivatives [16] [17].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid reveals absorption characteristics primarily associated with the carboxylic acid and lactam chromophores. The carboxylic acid group typically shows absorption maxima around 200-220 nanometers [18] [19]. The lactam carbonyl contributes to absorption in the near-ultraviolet region, with the specific wavelength dependent on the electronic environment [18] [19]. The cyclooctyl substituent, being aliphatic, does not contribute significantly to ultraviolet absorption beyond the far-ultraviolet region [18]. The overall absorption profile is characteristic of aliphatic carboxylic acid derivatives with minimal extended conjugation [18] [19].

Spectroscopic MethodKey Absorption/SignalWavenumber/Chemical Shift
¹H NMRPyrrolidine ring protons2-3 ppm
¹H NMRCyclooctyl protons1-2 ppm
¹³C NMRKetone carbonyl175-180 ppm
¹³C NMRCarboxylic acid carbonyl170-175 ppm
IR SpectroscopyO-H stretching3300-2500 cm⁻¹
IR SpectroscopyLactam C=O stretching1650-1680 cm⁻¹
IR SpectroscopyCarboxylic acid C=O1700-1730 cm⁻¹
Mass SpectrometryMolecular ionm/z 239
UV-VisibleCarboxylic acid absorption200-220 nm

Cyclization of 2-Methylenesuccinic Acid with Amines

The cyclization of 2-methylenesuccinic acid with cyclooctylamine represents one of the most established synthetic approaches for accessing 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. This classical methodology proceeds through nucleophilic attack of the primary amine on the activated carboxylic acid functionality, followed by intramolecular cyclization to form the five-membered lactam ring [2].

The reaction mechanism involves initial formation of an amide intermediate through condensation of 2-methylenesuccinic acid with cyclooctylamine. The presence of the adjacent methylene group provides the necessary electrophilic site for subsequent intramolecular nucleophilic attack by the amide nitrogen. This cyclization process typically requires elevated temperatures ranging from 80-150°C and extended reaction times of 4-12 hours to achieve complete conversion .

Reaction conditions significantly influence both yield and product purity. The use of acidic catalysts such as p-toluenesulfonic acid or phosphoric acid can facilitate the cyclization process and reduce reaction times. However, these conditions may also promote side reactions including dehydration and polymerization, which can adversely affect overall yields . Optimal conditions typically involve refluxing the reactants in high-boiling polar solvents such as dimethylformamide or N-methylpyrrolidone under nitrogen atmosphere to prevent oxidative degradation [2].

Pyrrolidine Ring Formation Strategies

Classical pyrrolidine ring formation strategies encompass several well-established methodologies that have been extensively utilized in the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. The Castagnoli-Cushman reaction represents a particularly versatile approach for constructing densely substituted pyrrolidine systems [4]. This methodology involves the condensation of succinic anhydride with imines, followed by thermal cyclization to afford the desired lactam products.

The mechanistic pathway proceeds through initial nucleophilic attack of the imine nitrogen on the anhydride carbonyl, generating a zwitterionic intermediate. Subsequent intramolecular cyclization and dehydration afford the 5-oxopyrrolidine core structure with excellent regioselectivity. The reaction tolerates a broad range of imine substituents, including aromatic, aliphatic, and heteroaromatic groups, making it suitable for accessing diverse structural analogs [4].

Alternative classical approaches include the thermal cyclization of α-amino acid derivatives and the Schmidt reaction of cyclic ketones with hydrazoic acid. The thermal cyclization approach typically requires temperatures exceeding 200°C and may result in racemization of stereogenic centers. The Schmidt reaction, while providing direct access to lactam products, involves the use of hazardous hydrazoic acid and requires specialized safety protocols for large-scale implementation [5].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic methodologies have revolutionized the synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid through the development of efficient, selective, and environmentally benign processes. Transition metal-catalyzed approaches offer superior control over reaction selectivity and enable milder reaction conditions compared to classical thermal processes [6] [7].

Iridium-catalyzed reductive generation of azomethine ylides represents a particularly elegant approach for accessing functionalized pyrrolidine derivatives. This methodology employs Vaska's complex [IrCl(CO)(PPh₃)₂] in combination with tetramethyldisiloxane as a terminal reductant to generate both stabilized and unstabilized azomethine ylides from amide and lactam precursors [6]. The generated ylides undergo subsequent [3+2] dipolar cycloaddition reactions with electron-deficient alkenes to afford complex pyrrolidine architectures with excellent regio- and diastereoselectivity.

The catalytic cycle involves initial coordination of the amide substrate to the iridium center, followed by hydrosilylation and elimination of a silanoate group to generate the azomethine ylide intermediate. The ylide subsequently undergoes cycloaddition with suitable dipolarophiles to afford the pyrrolidine products. Reaction conditions are notably mild, typically requiring temperatures of 20-80°C and reaction times of 1-6 hours [6].

Stereoselective Synthesis

Stereoselective synthesis of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid requires careful consideration of both substrate-controlled and catalyst-controlled stereoinduction. Asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes have emerged as particularly effective methods for constructing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids [8].

The asymmetric Michael addition approach employs chiral organocatalysts to achieve excellent stereochemical control. Proline-derived catalysts and chiral pyrrolidine derivatives have demonstrated exceptional performance in these transformations, delivering products with enantiomeric excesses exceeding 97% [8]. The reaction proceeds through formation of an enamine intermediate between the catalyst and the enone substrate, followed by stereoselective addition to the nitroalkane electrophile.

Stereoselective synthesis utilizing N-tert-butanesulfinylimine groups as chiral auxiliaries has been developed for the diastereoselective synthesis of densely substituted pyrrolidines. These imines function as effective electron-withdrawing groups in 1-azadienes, enabling highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. Silver carbonate serves as an effective catalyst for these transformations, providing proline derivatives with up to four stereogenic centers in the pyrrolidine ring with excellent regio- and diastereoselectivities [9].

The mechanism involves coordination of the silver catalyst to the imine substrate, facilitating formation of the azomethine ylide intermediate. The bulky tert-butanesulfinyl group provides effective facial discrimination during the cycloaddition process, resulting in high diastereomeric ratios. Subsequent removal of the auxiliary group affords enantiomerically pure pyrrolidine derivatives [9].

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable methodologies for synthesizing 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. These approaches emphasize the use of renewable feedstocks, benign solvents, and catalytic processes that minimize waste generation and energy consumption [10] [11].

Water-mediated synthesis represents a particularly attractive green chemistry approach. On-water reactions between sulfonylamino-benzaldehydes, isocyanides, and pyrrolidine derivatives can afford libraries of oxopyrrolidine compounds under environmentally benign conditions. The use of water as reaction medium, combined with ultrasound catalysis, enables efficient synthesis while eliminating the need for organic solvents [10].

The on-water methodology proceeds through a triple domino process involving formation of an N-alkyl-2,3-diaminoindole intermediate, sulfonamide heterolytic N-S bond cleavage, and hydrolysis of the resulting iminium ion. Real-time monitoring using high-performance liquid chromatography with diode array detection and ultra-high-performance liquid chromatography with high-resolution mass spectrometry provides mechanistic insights supporting the proposed reaction pathway [10].

Sustainable monomer synthesis from renewable terpenes offers another promising green chemistry approach. Limonene lactam synthesis from limonene epoxide provides access to novel biobased monomers for ring-opening polymerization to sustainable polyamides. The synthetic route avoids harsh reaction conditions and utilizes readily available renewable starting materials [12].

Microwave-assisted synthesis under solvent-free conditions has been developed for rapid and efficient pyrrolidine formation. These methodologies typically require reaction times of 10-30 minutes and achieve excellent yields while eliminating solvent waste. The use of solid-supported catalysts enables easy product isolation and catalyst recovery [13].

Industrial Scale Production Considerations

Cost-Effective Synthesis Pathways

Industrial production of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid requires careful evaluation of raw material costs, process efficiency, and scalability considerations. The itaconic acid-amine condensation route represents one of the most cost-effective approaches for large-scale synthesis due to the commercial availability and low cost of itaconic acid starting materials [2].

Itaconic acid condensation with cyclooctylamine proceeds through thermal cyclization at temperatures of 120-180°C. The reaction demonstrates excellent atom economy with water as the only byproduct. Large-scale implementation benefits from the robustness of the process and tolerance for impurities in starting materials. Industrial reactors can achieve conversion rates exceeding 90% with residence times of 2-8 hours [2].

Process optimization studies have identified key parameters affecting both yield and product quality. Temperature control proves critical, as excessive heating can lead to product decomposition and formation of colored impurities. Optimal conditions typically involve gradual heating to reaction temperature followed by isothermal operation under nitrogen atmosphere. The use of reactive distillation techniques enables simultaneous reaction and water removal, driving the equilibrium toward product formation [14].

Raw material pricing analysis indicates that cyclooctylamine represents the most significant cost component, accounting for approximately 60-70% of total material costs. Bulk purchasing agreements and long-term supply contracts can provide cost stability and reduce procurement risks. Alternative amine sources, including recycled or recovered materials, may offer additional cost savings opportunities [14].

Scalability Challenges

Scaling pyrrolidine synthesis from laboratory to industrial production presents several technical and economic challenges. Heat transfer limitations represent a primary concern, particularly for highly exothermic reactions such as the Castagnoli-Cushman condensation. Industrial reactor design must incorporate adequate heat removal capacity to prevent thermal runaway and maintain product quality [4].

Mass transfer considerations become increasingly important at larger scales. The heterogeneous nature of many pyrrolidine-forming reactions requires careful attention to mixing and interfacial area. Agitation system design must ensure adequate mixing while avoiding excessive shear that could damage heat-sensitive intermediates. Computational fluid dynamics modeling can optimize impeller design and placement for specific reactor geometries [15].

Continuous flow processing offers potential advantages for large-scale pyrrolidine synthesis. Flow reactors provide superior heat and mass transfer characteristics compared to batch processes, enabling better control over reaction parameters. A continuous flow protocol for α-chiral pyrrolidine synthesis has demonstrated throughput rates of 7.45 g/h with excellent diastereocontrol and yields up to 87% [15].

Process intensification through microreactor technology has shown promise for addressing scalability challenges. Microfluidic reactors enable precise control over reaction conditions and provide rapid mixing and heat transfer. These systems are particularly well-suited for highly exothermic or fast reactions where conventional batch processing may be problematic [15].

Solvent recovery and recycling represent important considerations for large-scale implementation. High-boiling solvents such as dimethylformamide and N-methylpyrrolidone commonly used in pyrrolidine synthesis require energy-intensive distillation for recovery. Process design should incorporate efficient separation technologies such as membrane pervaporation or extractive distillation to minimize energy consumption [14].

Quality Control Parameters

Stringent quality control measures are essential for industrial production of pharmaceutical-grade 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid. Analytical specifications must address chemical purity, enantiomeric purity, residual solvents, and trace metal content to meet regulatory requirements [14].

Chemical purity determination employs high-performance liquid chromatography with ultraviolet detection for quantification of the target compound and related impurities. Method validation must demonstrate specificity, linearity, accuracy, precision, and robustness according to International Council for Harmonisation guidelines. Typical acceptance criteria require chemical purity exceeding 98.0% with individual impurities below 0.1% [16].

Chiral purity assessment utilizes specialized chiral stationary phases to separate enantiomers. Cyclodextrin-based columns demonstrate excellent resolution for pyrrolidine derivatives, enabling accurate quantification of enantiomeric excess. Mobile phase optimization studies have identified acetonitrile-methanol-acetic acid-triethylamine mixtures as effective eluents for pyrrolidine separations [2].

Residual solvent analysis employs gas chromatography with headspace injection for volatile organic compounds. Method development must consider all solvents used in the synthetic process, including those introduced through starting materials or cleaning operations. Acceptance limits follow International Council for Harmonisation Q3C guidelines for residual solvents in pharmaceutical products [14].

Water content determination utilizes Karl Fischer titration to quantify moisture levels. Pyrrolidine derivatives are hygroscopic and require controlled storage conditions to prevent moisture uptake. Specifications typically limit water content to less than 0.5% to ensure product stability and accurate potency determination [16].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid requires careful selection of stationary and mobile phases to achieve effective separation from synthetic impurities and byproducts. Silica gel column chromatography represents the most commonly employed method for small to medium-scale purifications, typically achieving purities of 90-98% with recoveries of 70-90% [17].

Optimization of chromatographic conditions begins with thin-layer chromatography screening to identify suitable solvent systems. For pyrrolidine carboxylic acid derivatives, polar eluent mixtures containing alcohols, ethyl acetate, and small amounts of triethylamine provide effective separation. The addition of triethylamine prevents adsorption of the basic pyrrolidine nitrogen to silica gel active sites, improving peak shape and recovery [17].

Normal-phase high-performance liquid chromatography offers superior resolution for complex impurity profiles. Silica-based columns with gradient elution using hexane-ethyl acetate-triethylamine mixtures enable baseline separation of closely related structural analogs. Detection at 254 nm provides adequate sensitivity for most pyrrolidine derivatives, while evaporative light scattering detection offers universal response for compounds lacking chromophores [18].

Reverse-phase chromatography provides complementary selectivity for polar pyrrolidine derivatives. C₁₈-bonded phases with acetonitrile-water mobile phases containing phosphoric acid or formic acid enable effective separation while maintaining mass spectrometry compatibility. The acidic mobile phase protonates the pyrrolidine nitrogen, improving peak shape and reproducibility [18].

Preparative chromatography scaling requires careful consideration of sample loading, column dimensions, and flow rate optimization. Overloading can result in peak distortion and reduced resolution, while insufficient loading leads to poor productivity. Dynamic loading studies determine optimal sample quantities for specific separation challenges [17].

Crystallization Protocols

Crystallization represents the preferred purification method for large-scale production of 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid due to its cost-effectiveness, simplicity, and ability to achieve high purities. Successful crystallization protocol development requires systematic evaluation of solvent systems, temperature profiles, and seeding strategies [19].

Solvent selection follows established guidelines considering solubility, selectivity, and safety parameters. Alcohols such as ethanol and isopropanol frequently provide excellent crystallization behavior for carboxylic acid derivatives due to their ability to form hydrogen bonds with the carboxyl group. Mixed solvent systems combining alcohols with water or other polar cosolvents enable fine-tuning of solubility characteristics [19].

Temperature-controlled crystallization protocols typically involve dissolution at elevated temperature followed by controlled cooling to induce nucleation and crystal growth. Cooling rates between 0.1-1.0°C per minute provide optimal balance between yield and crystal quality. Too rapid cooling can result in small crystals with poor filtration characteristics, while excessive slow cooling may reduce overall productivity [19].

Antisolvent crystallization offers advantages for compounds with limited solubility in common crystallization solvents. This technique involves dissolving the crude product in a good solvent followed by gradual addition of a miscible antisolvent to reduce solubility and induce crystallization. Common antisolvent combinations include dimethyl sulfoxide-water and acetone-hexane systems [19].

Seeding strategies play crucial roles in controlling polymorphism and crystal habit. Seed crystals provide nucleation sites and promote formation of the desired crystal form. Seed preparation involves grinding pure crystals to provide high surface area nucleation sites. Optimal seeding levels typically range from 0.1-1.0% by weight relative to the crude material [19].

Analytical Purity Assessment

Comprehensive analytical characterization ensures that purified 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid meets quality specifications for intended applications. Multi-technique approaches provide confidence in purity assignments and detect potential impurities that might not be evident from single analytical methods [16].

High-performance liquid chromatography with diode array detection serves as the primary method for purity assessment. Method validation demonstrates system suitability, linearity, accuracy, and precision according to pharmacopeial standards. Gradient elution enables separation of closely related impurities while maintaining reasonable analysis times. Peak purity algorithms assess spectral homogeneity across chromatographic peaks to detect coeluting impurities [16].

Nuclear magnetic resonance spectroscopy provides orthogonal confirmation of chemical purity and structural identity. Proton nuclear magnetic resonance integration ratios verify the absence of solvent residues and enable semi-quantitative impurity assessment. Carbon-13 nuclear magnetic resonance spectroscopy confirms the integrity of the carbon framework and detects structural isomers that might not be resolved chromatographically .

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns characteristic of the target compound. High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment. Tandem mass spectrometry experiments provide structural confirmation through predictable fragmentation pathways .

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis assess thermal stability and detect polymorphic forms. Melting point determination provides a simple purity indicator, with sharp melting points indicating high purity while broad melting ranges suggest the presence of impurities [20].

Karl Fischer titration quantifies water content, which is particularly important for hygroscopic pyrrolidine derivatives. Residual solvent analysis by gas chromatography ensures compliance with pharmaceutical guidelines for organic solvent residues. Ion chromatography or inductively coupled plasma mass spectrometry may be required for trace metal analysis depending on the intended application [16].

XLogP3

1.9

Dates

Last modified: 08-15-2023

Explore Compound Types